molecular formula C7H4BrN3O3 B2666436 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole CAS No. 2402829-73-4

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole

Cat. No. B2666436
CAS RN: 2402829-73-4
M. Wt: 258.031
InChI Key: XWGTYBSFUGGBSE-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C7H4BrN3O3 . It is a derivative of 4-Nitro-2,1,3-benzoxadiazole, which has been studied for its potential as a fluorescent sigma receptor probe .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrN3O3/c1-3-2-4 (11 (12)13)6-7 (5 (3)8)10-14-9-6/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.03 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Studies

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, highlighting their potential as leads for the development of new antimicrobial agents (Lamani et al., 2009).

Corrosion Inhibition

Derivatives of this compound have been studied for their corrosion inhibition efficiency on mild steel in acidic solutions. These studies provide insights into the protective mechanisms of oxadiazole derivatives against corrosion, making them valuable in industrial applications where metal preservation is crucial (Kalia et al., 2020).

Vasodilator Action

Research on furoxans, a class of compounds related to this compound, has shed light on their vasodilator action. These compounds have been found to increase coronary flow and stimulate soluble guanylate cyclase activity through nitric oxide generation, suggesting their potential as therapeutic agents for cardiovascular diseases (Feelisch et al., 1992).

Drug Discovery and Development

The role of this compound derivatives in drug discovery has been highlighted through the synthesis of new compounds with potential antimicrobial and anti-tubercular activities. This research paves the way for the development of novel therapeutic agents against infectious diseases (Shingalapur et al., 2009).

Bioimaging Applications

Compounds derived from this compound have been explored for their application in bioimaging. These compounds exhibit fluorescence properties that can be utilized for imaging low pH regions and lipid membranes in living cells, providing valuable tools for biological research and diagnostics (de Almeida et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O3/c1-3-2-4(11(12)13)6-7(5(3)8)10-14-9-6/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGTYBSFUGGBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NON=C2C(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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